6-Bromo-7-methylisoindolin-1-one

Description

Significance of the Isoindolinone Core Structure in Organic Synthesis and Drug Discovery

The isoindolinone scaffold, a bicyclic nucleus formed by the fusion of a γ-lactam ring with a benzene (B151609) ring, is a prominent structural motif in a wide array of natural products and synthetic compounds with significant biological activities. chim.itresearchgate.net In medicinal chemistry, it is regarded as a "privileged scaffold," a framework capable of binding to multiple biological targets with high affinity. researchgate.net This versatility makes isoindolinone derivatives attractive candidates for drug discovery programs targeting a range of diseases.

The chemical architecture of isoindolinones, characterized by a semi-rigid three-dimensional conformation and an electron-rich aromatic system, allows for diverse interactions with biological macromolecules, including enzymes and receptors. nih.gov The scaffold can be readily functionalized at various positions, enabling chemists to modulate its physicochemical and biological properties to optimize for specific therapeutic applications. This synthetic accessibility has spurred the development of numerous methodologies for creating diverse libraries of isoindolinone derivatives for high-throughput screening.

Compounds bearing the isoindolinone core have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.gov For instance, certain isoindolinone derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrases, which are implicated in conditions such as glaucoma. nih.gov The structural similarity of the isoindolinone core to bioactive molecules has made it a focal point in the design of kinase inhibitors, a critical class of drugs in oncology.

Historical Context and Evolution of Isoindolinone Research

The scientific journey of the isoindolinone structure has been one of continuous discovery and innovation. Known for decades, this heterocyclic nucleus, also referred to as a phthalimidine, is an internal amide of the corresponding γ-aminocarboxylic acid. chim.it Early research into heterocyclic compounds laid the groundwork for understanding the fundamental chemistry of the isoindolinone ring system. chim.it

The evolution of isoindolinone research has been marked by the identification of this scaffold in a variety of naturally occurring substances, which showcased a broad spectrum of biological properties. chim.itnih.gov A pivotal moment in the history of this class of compounds was the discovery of naturally occurring isoindoles, which spurred further investigation into their synthesis and biological potential. For example, the first naturally occurring isoindole, a related structure, was isolated in 1982. nih.gov

The development of synthetic methodologies has been a driving force in the expansion of isoindolinone research. Over the years, numerous synthetic strategies have been developed, ranging from classical methods to more advanced catalytic approaches. chim.itorganic-chemistry.org The advent of transition-metal-catalyzed reactions, in particular, has revolutionized the synthesis of isoindolinones, allowing for more efficient and versatile construction of this important heterocyclic system. researchgate.net These advancements have facilitated the creation of a vast number of isoindolinone derivatives with diverse substitution patterns, enabling extensive structure-activity relationship (SAR) studies and the identification of potent therapeutic agents.

While the broader class of isoindolinones is well-studied, specific derivatives such as 6-Bromo-7-methylisoindolin-1-one are primarily available as research chemicals, with their full biological potential yet to be extensively documented in publicly available literature. chemfish.co.jp

This compound: A Chemical Profile

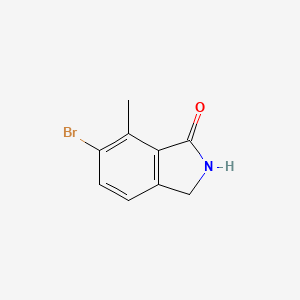

The compound this compound is a substituted derivative of the isoindolinone scaffold. Its structure features a bromine atom at the 6-position and a methyl group at the 7-position of the isoindolinone core. While detailed research findings on its specific biological activities are not widely published, its chemical properties can be characterized.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1427394-72-6 | chemfish.co.jpbldpharm.comchemscene.comarctomsci.com |

| Molecular Formula | C9H8BrNO | chemfish.co.jpbldpharm.comchemscene.com |

| Molecular Weight | 226.07 g/mol | chemfish.co.jpchemscene.com |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | chemscene.com |

| LogP | 2.00092 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-11-9(12)8(5)6/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWDKEYQJBHVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)NC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to 6 Bromo 7 Methylisoindolin 1 One and Its Analogues

Positional and Substituent Effects on Isoindolinone Bioactivity

The biological activity of isoindolinone derivatives is highly sensitive to the nature and position of substituents on the isoindolinone core. The phthalimide (B116566) group, a related structure, is a known pharmacophore that interacts with the peripheral anionic site of acetylcholinesterase, making it a valuable scaffold for designing inhibitors. nih.gov For isoindolinone-based compounds, substitutions at various positions can dramatically alter their potency and selectivity for different biological targets.

For instance, in a series of isoindolinone derivatives designed as potential antipsychotic agents, the length of the linking bridge between the isoindolinone core and a piperazinyl moiety was found to be a critical determinant of activity. acs.org A four-carbon spacer consistently provided optimal activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1a and 5-HT2 receptors. acs.org This highlights the importance of the spatial arrangement of key pharmacophoric features.

Furthermore, the introduction of specific substituents can confer novel biological activities. For example, the development of isoindolinone derivatives containing continuous quaternary carbons has yielded compounds with antiviral activity against the SARS-CoV-2 3CL protease. rsc.org In these cases, both the quaternary carbons and a hydroxyl group were found to be essential for bioactivity, underscoring the specific structural requirements for this particular target. rsc.org

The nature of the substituent on the N-benzyl moiety of certain isoindoline-1,3-dione derivatives has also been explored. While substitutions on the benzyl (B1604629) group did not always lead to significant changes in acetylcholinesterase inhibitory activity, the size of the substituent was deemed important. nih.gov This suggests that steric bulk can play a crucial role in how the molecule fits into the active site of its target enzyme.

The following table summarizes the impact of different substituents on the bioactivity of isoindolinone analogues based on various studies:

| Compound Series | Substituent/Modification | Effect on Bioactivity | Target |

| Isoindolinone-piperazinyl derivatives | Four-carbon linker | Optimal activity | Dopamine D2, Serotonin 5-HT1a/5-HT2 receptors |

| 3-Hydroxyisoindolinones | Continuous quaternary carbons and hydroxyl group | Essential for antiviral activity | SARS-CoV-2 3CL protease |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | 4-fluorobenzyl pyridinium moiety | Highest anti-acetylcholinesterase activity | Acetylcholinesterase |

Conformational Analysis and its Influence on Biological Profiles

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological function. emory.edu For flexible molecules like many isoindolinone derivatives, understanding their preferred conformations in solution and when bound to a biological target is crucial for explaining their activity and for designing improved analogues. emory.edu

In the study of isoindolinone-based antipsychotic agents, conformational investigations of the most active butyl-bridged derivative were conducted using NMR spectroscopy and molecular modeling. acs.org These studies proposed two types of folded structures, suggesting that the molecule adopts a specific spatial arrangement to interact effectively with its receptors. acs.org Interestingly, attempts to synthesize conformationally restrained analogues by incorporating restrictions within the linking bridge generally resulted in decreased activity. acs.org This indicates that a certain degree of conformational flexibility is necessary for optimal binding, allowing the molecule to adapt its shape to the receptor's binding pocket.

The semi-rigid three-dimensional conformation of the isoindoline (B1297411) scaffold itself contributes to its potential as a modulator of targets like GABAA receptors. mdpi.com This inherent structural feature, combined with its ability to engage in key receptor-ligand interactions, makes it a privileged scaffold in central nervous system pharmacology. mdpi.com

Rational Design and Optimization Strategies for Isoindolinone-Based Compounds

The development of new and improved isoindolinone-based therapeutic agents relies heavily on rational design and optimization strategies. nih.govnih.gov These approaches leverage an understanding of SAR and conformational analysis to guide the synthesis of molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Isosteric Replacements in Isoindolinone Derivatives

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a different chemical scaffold while maintaining the original biological activity. nih.govresearchgate.net This approach can lead to the discovery of novel chemical classes with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position.

A key principle underlying scaffold hopping is bioisosteric replacement, where a functional group or a part of a molecule is substituted with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net For instance, in the optimization of thienopyrimidinone-based HIV-1 reverse transcriptase inhibitors, the thiophene (B33073) ring, a potential toxicophore, was replaced with other isosteres. nih.govunica.it This led to the discovery of a novel series of highly active quinazolinone inhibitors. nih.govunica.it This demonstrates how isosteric replacement can be used to mitigate potential liabilities while retaining or even improving biological activity.

The following table provides examples of scaffold hopping and isosteric replacements in drug design:

| Original Scaffold/Group | Replacement Scaffold/Group | Rationale | Outcome |

| Thiophene ring in thienopyrimidinones | Quinazolinone | Address potential toxicity of the thiophene ring | Discovery of novel, highly active inhibitors |

Linker Modifications and Bridging Effects on Receptor Affinity

For many isoindolinone derivatives that act on specific receptors, the linker connecting the isoindolinone core to another pharmacophoric group is a critical component influencing receptor affinity. acs.org The length, rigidity, and chemical nature of the linker can all impact how the molecule binds to its target.

As previously mentioned, in a series of potential antipsychotics, a four-carbon spacer in the linking bridge was found to be optimal for activity. acs.org This suggests that the distance between the isoindolinone moiety and the piperazinyl group is crucial for simultaneous and effective interaction with their respective binding sites on the dopamine and serotonin receptors.

Furthermore, studies on antibody-drug conjugates (ADCs) have shown that the linker and conjugation chemistry can impact receptor binding. nih.gov While in one study, none of the conjugates exhibited altered antigen affinity, some showed a loss in affinity for the Fc receptor, which could be attributed to the nature of the linker and the drug load. nih.gov This highlights the importance of carefully designing the linker to avoid steric hindrance or unfavorable interactions that could negatively affect binding to the intended biological target. The incorporation of restrictions within the linking bridge of isoindolinone analogues was generally found to be detrimental to their antipsychotic activity, suggesting that a degree of flexibility in the linker is often advantageous. acs.org

Mechanistic Investigations of Isoindolinone Biological Activity

Elucidation of Molecular Targets and Pathways Modulated by Isoindolinone Derivatives

Comprehensive studies detailing the specific molecular targets and pathways modulated by 6-Bromo-7-methylisoindolin-1-one are not currently available. Research on related isoindolinone derivatives suggests a broad range of biological activities, but these findings cannot be directly attributed to the 6-bromo-7-methyl substituted variant without specific experimental evidence.

Enzyme Inhibition Mechanisms

There is no specific information available in the searched scientific literature regarding the enzyme inhibition mechanisms of this compound. Consequently, its activity against kinases, carbonic anhydrases, acetylcholinesterase, phosphodiesterases (PDEs), SARS-CoV-2 3CLpro, MDM2-p53, HPK1, Mnk, or Brd4 has not been documented.

Receptor Interaction Studies

Similarly, there is a lack of data on the interaction of this compound with various receptors. No studies were found that investigate its binding affinity or functional modulation of G-protein coupled receptors (GPCRs), dopamine (B1211576) D2 receptors, or serotonin (B10506) 5-HT1a/5-HT2 receptors.

Modulation of Cellular Processes

The effects of this compound on fundamental cellular processes have not been characterized. There are no available studies on its impact on cell proliferation, apoptosis, mitochondrial respiration, or gene expression.

Understanding Binding Modes through Co-Crystallography and Computational Approaches

No co-crystallography or computational studies have been published that would provide insight into the binding modes of this compound with any biological target. Such studies are crucial for understanding the structural basis of a compound's activity and for guiding further drug development efforts.

Biological Activities and Therapeutic Potential of Isoindolinone Derivatives, with Emphasis on Structural Features Relevant to 6 Bromo 7 Methylisoindolin 1 One

Antimicrobial Properties of Isoindolinone Scaffolds (e.g., Antibacterial, Antifungal, Antiviral)

The isoindolinone scaffold is a key component in the development of new antimicrobial agents. nih.gov Derivatives of this structure have demonstrated efficacy against a range of pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net

Antibacterial Activity:

A variety of isoindolinone derivatives have been synthesized and evaluated for their antibacterial properties. derpharmachemica.comnih.gov Some have shown promising activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com For instance, certain isoindolinones exhibited minimum inhibitory concentrations (MIC) ranging from 0.328 to 3.6 mg/ml against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and E. coli. derpharmachemica.com The presence of a carboxyl functional group appears to be important for the antibacterial activity of these compounds. derpharmachemica.com

Novel isoindoline-1-one derivatives containing a piperidine (B6355638) moiety have demonstrated good activity against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.org Notably, one compound, Y8, showed an EC50 of 21.3 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), which is more potent than the commercial agent thiediazole copper (EC50 = 53.3 μg/mL). acs.org Mechanistic studies suggest that Y8 may disrupt the bacterial cell membrane and affect biofilm formation. acs.org

Furthermore, some isoindolinone derivatives have been found to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. derpharmachemica.com

Antifungal Activity:

Isoindolinone derivatives have also been investigated for their antifungal potential. nih.govgsconlinepress.com A series of novel isoindolinone derivatives were tested against various fungal strains, with one compound featuring a cyclohexanol (B46403) group showing a broad spectrum of activity. nih.gov In another study, five novel isoindoline-2-yl putrescines (ISPs) were synthesized and showed significant in vivo efficacy against Botrytis cinerea infection at a concentration of 100 μg mL-1. nih.gov Specifically, ISP3 demonstrated curative and protective activities of 91.9% and 92.6%, respectively, and was effective against other plant fungal pathogens like Sclerotinia sclerotiorum and Fusarium scabs. nih.gov The proposed mechanism involves the induction of autophagic vacuolization in the fungal mycelia. nih.gov

Antiviral Activity:

The isoindolinone scaffold has served as a basis for the development of antiviral agents. jmchemsci.com Derivatives have shown activity against a variety of viruses, including influenza and enterovirus 71 (EV-A71). jmchemsci.comnih.gov For example, a series of 2-aryl-isoindolin-1-one compounds were designed, and several showed significant antiviral activity against multiple EV-A71 clinical isolates, with EC50 values in the range of 1.23-1.76 μM. jmchemsci.com Another study identified an isoquinolone compound that inhibited influenza A and B viruses with EC50 values between 0.2 and 0.6 µM, though it also exhibited cytotoxicity. nih.gov Subsequent derivatization led to a compound with reduced toxicity while maintaining antiviral activity. nih.gov Additionally, some hydrazonoindolinone derivatives have shown weak activity against the yellow fever virus. kuleuven.be Some isoindolinone derivatives have also shown potential against SARS-CoV-2 3CL protease. rsc.org

Table 1: Examples of Antimicrobial Activity of Isoindolinone Derivatives

| Compound Type | Target Organism(s) | Reported Activity | Reference(s) |

|---|---|---|---|

| Isoindolinones | B. subtilis, S. aureus, M. roseus, E. coli | MIC: 0.328-3.6 mg/ml | derpharmachemica.com |

| Isoindoline-1-one with piperidine (Y8) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 21.3 μg/mL | acs.org |

| Isoindoline-2-yl putrescine (ISP3) | Botrytis cinerea | Curative activity: 91.9%, Protective activity: 92.6% | nih.gov |

| 2-Aryl-isoindolin-1-one | Enterovirus 71 (EV-A71) | EC50: 1.23-1.76 μM | jmchemsci.com |

| Isoquinolone derivative | Influenza A and B viruses | EC50: 0.2-0.6 µM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Isoindolinone and related isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. nih.goveco-vector.comresearchgate.net These compounds have shown potential in modulating key inflammatory pathways and cytokine production.

A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, referred to as ZM compounds, were designed as anti-inflammatory agents. nih.gov These compounds were shown to reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov In vivo studies in mice demonstrated that ZM4 and ZM5 could reverse LPS-induced suppression of TGF-β and the increase in TNF-α and IL-12 in the spleen. nih.gov Furthermore, ZM5 was found to enhance TGF-β1 production from stimulated CD4+CD25+ T regulatory cells. nih.gov These findings suggest that these compounds have the potential for use as anti-inflammatory agents in autoimmune-mediated inflammatory diseases. nih.gov

Another study focused on 3-substituted-indolin-2-one derivatives and identified 3-(3-hydroxyphenyl)-indolin-2-one as a potent anti-inflammatory agent. mdpi.com This compound inhibited nitric oxide production and suppressed the production and mRNA expression of TNF-α and IL-6 in a concentration-dependent manner. mdpi.com It also significantly inhibited LPS-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways. mdpi.com

Some isoindolinone derivatives, such as Indoprofen and lenalidomide, are known for their anti-inflammatory effects. researchgate.net Additionally, a new isoindoline-1,3-dione derivative was shown to have pronounced analgesic and anti-inflammatory effects in vivo. eco-vector.com

Table 2: Anti-inflammatory and Immunomodulatory Effects of Isoindolinone Derivatives

| Compound/Derivative | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|

| N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM compounds) | Reduce carrageenan-induced inflammation; Modulate cytokine production (TGF-β, TNF-α, IL-12). | Inhibition of COX-1 and COX-2; Modulation of T regulatory cell function. | nih.gov |

| 3-(3-hydroxyphenyl)-indolin-2-one | Inhibits NO, TNF-α, and IL-6 production. | Inhibition of Akt, MAPK, and NF-κB signaling pathways. | mdpi.com |

| New isoindoline-1,3-dione derivative | Pronounced analgesic and anti-inflammatory effects. | Not specified. | eco-vector.com |

Neuropharmacological Applications (e.g., Neuroprotective, Anxiolytic, Nootropic)

The isoindolinone scaffold is present in compounds with a range of neuropharmacological activities, including neuroprotective, anxiolytic, and nootropic effects. jmchemsci.comresearchgate.net

Neuroprotective Effects:

Newly synthesized isoindoline-dione derivatives have demonstrated neuroprotective effects in neuronal-like cell lines. nih.gov These compounds were found to protect SH-SY5Y cells against oxidative stress by reducing intracellular reactive oxygen species and carbonylated proteins. nih.gov They also increased the gene expression of NRF2 and associated antioxidative enzymes. nih.gov

Anxiolytic and Sedative Effects:

The isoindolinone scaffold has been associated with anxiolytic and sedative properties. jmchemsci.comresearchgate.net

Nootropic Effects:

Certain 2,3-dihydro-1H-isoindol-1-one derivatives structurally related to piracetam (B1677957) have been synthesized and tested for their nootropic (cognition-enhancing) effects. nih.gov In a passive avoidance test in mice, one compound exhibited nootropic activity at lower doses than piracetam. nih.gov Other diastereoisomers were as potent as piracetam in reversing scopolamine-induced amnesia. nih.gov These findings suggest that 2,3-dihydro-1H-isoindol-1-one derivatives represent a new class of nootropic compounds. nih.gov Nootropic compounds can exert their effects through various mechanisms, including the modulation of gut homeostasis and epigenetic processes. nih.gov

Other CNS Activities:

Isoindoline (B1297411) derivatives have also been explored as 5-HT/NE dual reuptake inhibitors for potential antidepressant applications. nih.gov Additionally, isoindoline analogs are being investigated as GABAergic modulators with potential for anticonvulsant activity, with their semi-rigid structure allowing for key interactions with receptors like the GABA-A receptor. mdpi.com

Agricultural Applications: Insecticidal and Acaricidal Activities

The isoindolinone scaffold has shown significant utility in the development of pesticides for agricultural use. acs.orgnih.gov

Insecticidal and Acaricidal Activities:

A novel isoindolinone-based phenyl trifluoroethyl thioether derivative, FM-1088, has been developed as a potent acaricide. acs.org This compound demonstrated a median lethal concentration (LC50) of 0.722 mg/L against Tetranychus cinnabarinus, which is lower than the commercial acaricide cyetpyrafen. acs.orgnih.gov In field trials, FM-1088 exhibited a 96.4% control efficacy against Panonychus citri 30 days after application. acs.orgnih.gov This highlights the potential of the isoindolinone scaffold in creating new solutions to combat pest resistance in agriculture. acs.orgnih.gov The use of isoindolinone derivatives as insecticides has also been a subject of patent applications. google.com

Table 3: Agricultural Applications of Isoindolinone Derivatives

| Compound | Target Pest | Efficacy | Reference(s) |

|---|---|---|---|

| FM-1088 | Tetranychus cinnabarinus | LC50: 0.722 mg/L | acs.orgnih.gov |

| FM-1088 | Panonychus citri | 96.4% control efficacy after 30 days | acs.orgnih.gov |

Other Emerging Biological Activities

The diverse biological profile of isoindolinone derivatives continues to expand, with research uncovering new potential therapeutic applications. oncowitan.com Fungi, in particular, are a rich source of isoindolinone-type compounds with activities such as anticancer and fibrinolytic effects. oncowitan.com

Some isoindolinone derivatives with a glutarimide (B196013) nucleus, structurally analogous to thalidomide, have been shown to specifically bind to the CRBN protein. google.com This interaction suggests their potential use in treating leprosy, chronic graft-versus-host disease, inflammatory diseases, and cancer. google.com

Furthermore, isoindolinone derivatives containing continuous quaternary carbons have been synthesized and shown to exhibit antiviral activity against the SARS-CoV-2 3CL protease. rsc.org The presence of both the quaternary carbons and a hydroxyl group was found to be crucial for this bioactivity. rsc.org

Advanced Analytical and Computational Methodologies in Isoindolinone Research

Spectroscopic Characterization Techniques for Structural Elucidation

The precise structural elucidation of a novel compound like 6-Bromo-7-methylisoindolin-1-one is fundamental. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, is indispensable for this purpose. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from the analysis of related isoindolinone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methylene (B1212753) protons of the isoindolinone core. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons, providing key information for confirming the 6-bromo and 7-methyl substitution. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift. The presence of the bromine atom would also influence the chemical shifts of the adjacent carbon atoms. vaia.combas.bg

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrNO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass, which is calculated to be 226.07 g/mol . nih.govchemscene.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the lactam ring, typically in the range of 1650-1700 cm⁻¹. Other significant peaks would include those corresponding to N-H stretching (if unsubstituted on the nitrogen), C-H stretching of the aromatic and aliphatic groups, and C-Br stretching. researchgate.netchemicalbook.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Signals for aromatic, methyl, and methylene protons with specific chemical shifts and coupling patterns reflecting the substitution. |

| ¹³C NMR | Resonances for all nine carbon atoms, including a downfield signal for the carbonyl carbon. |

| Mass Spec | Molecular ion peak confirming the molecular weight of 226.07 g/mol . |

| FT-IR | Characteristic absorption bands for C=O, N-H (if applicable), C-H, and C-Br functional groups. |

Chromatographic and Separation Techniques for Compound Analysis

The purification and analysis of this compound from a reaction mixture are critical steps. High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis of purity and the preparative separation of isoindolinone derivatives. nih.govacs.org For this compound, a reversed-phase HPLC method, likely using a C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, would be effective for assessing its purity. The retention time of the compound would be characteristic under specific chromatographic conditions. Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of reactions and for preliminary purity assessment.

Computational Chemistry Approaches for Structure-Activity Relationship and Mechanism Studies

Computational chemistry provides powerful insights into the properties and potential biological activities of molecules like this compound, guiding further experimental work.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.netjapsonline.comnih.gov For this compound, docking studies could be performed against various biological targets to explore its potential as an inhibitor or modulator. The results would provide information on the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. nih.govfrontiersin.org Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, these calculations can predict various properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments. This information is valuable for understanding the molecule's reactivity, stability, and potential interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov Although a specific QSAR model for this compound has not been reported, it could be included in a dataset of related isoindolinone derivatives to develop a predictive model. researchgate.net Such a model could identify the structural features (e.g., the presence and position of the bromo and methyl groups) that are important for a particular biological activity, thereby guiding the design of more potent analogs.

Chemical Shift Perturbation Analysis for Ligand Binding

Chemical Shift Perturbation (CSP) analysis is an NMR-based technique used to study the binding of a ligand to a protein. nih.govbohrium.comresearchgate.netcncb.ac.cn This method involves monitoring the changes in the chemical shifts of the protein's NMR signals upon the addition of the ligand. acs.org While no CSP studies have been published for this compound, this technique could be a powerful tool to confirm its binding to a specific target protein and to map the binding site. The magnitude of the chemical shift perturbations can also be used to determine the binding affinity.

Future Directions and Translational Perspectives in 6 Bromo 7 Methylisoindolin 1 One and Isoindolinone Research

Development of Novel Synthetic Strategies for Complex Isoindolinone Architectures

The creation of structurally diverse and complex isoindolinone libraries is fundamental to discovering new bioactive agents. Researchers are moving beyond traditional methods to develop more sophisticated and efficient synthetic pathways. A key focus is on asymmetric synthesis to produce specific stereoisomers, which can have profoundly different biological activities.

Recent breakthroughs include the use of advanced catalytic systems. For instance, a highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction has been developed to produce chiral isoindolinone derivatives that feature a challenging quaternary stereocenter. acs.org This method demonstrates broad functional group tolerance and provides excellent enantioselectivity under mild conditions. acs.org Another innovative approach involves a rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds, which proceeds via an intermolecular OH transfer to create isoindolinones with continuous quaternary carbons. rsc.org

Furthermore, the principles of modular synthesis are being applied to construct extended frameworks from discrete molecular building blocks. berkeley.edu This allows for the rational design of frameworks with specific topologies and architectures. berkeley.edu Solid-phase synthesis techniques are also being adapted to generate large combinatorial libraries of isoindolinone derivatives, enabling high-throughput screening for biological activity and accelerating the drug discovery process. nih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The isoindolinone scaffold is a "privileged structure," known to interact with a wide array of biological targets, leading to antiviral, anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov While drugs like Lenalidomide have established the clinical importance of this class, significant efforts are underway to identify novel biological targets and expand their therapeutic utility. mdpi.com

Advanced screening methods, such as DNA-encoded library (DEL) technology, are proving instrumental in this search. Using DEL screening against an active, functionally-relevant form of Poly (ADP-ribose) polymerase-1 (PARP1), researchers successfully identified novel isoindolinone-based PARP1 inhibitors with potent, single-digit nanomolar activity. nih.gov This discovery highlights a new therapeutic avenue for this class of compounds.

Other emerging targets for isoindolinone-based drugs include:

Casein kinase 1 alpha (CK1α): Identified as a potential therapeutic target for treating both hematological malignancies and solid tumors. google.com

Hematopoietic Progenitor Kinase 1 (HPK1): Novel isoindoline (B1297411) analogues have been developed as HPK1 inhibitors, which can reinvigorate T-cell signaling and enhance the antitumor efficacy of immunotherapy agents like anti-PD1 antibodies. acs.org

Immunomodulatory Drug (IMiD) Targets: Research continues to expand on the mechanism of IMiDs. New isoindolinone derivatives with substitutions at the 5-position show potent inhibition of TNF-α production and significant antiproliferative activity against various cancer cell lines, suggesting potential against solid tumors. nih.gov

These findings underscore the vast, untapped potential of isoindolinone derivatives to address a range of diseases by modulating newly identified biological pathways.

Integration of Artificial Intelligence and Machine Learning in Isoindolinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of isoindolinone-based therapeutics. These computational tools can analyze vast and complex datasets, identifying hidden patterns to accelerate and rationalize the entire drug discovery pipeline. nih.gov

Key applications of AI/ML in isoindolinone research include:

Target Identification and Validation: AI algorithms can scrutinize large-scale omics data to uncover novel biological targets and pathways associated with disease, suggesting new opportunities for isoindolinone-based drugs. researchgate.net

De Novo Molecular Design: Generative AI models, such as generative adversarial networks (GANs), can design novel isoindolinone structures with desired therapeutic profiles from the ground up. springernature.com These models learn the underlying rules of chemical space to generate molecules with optimized potency, selectivity, and pharmacokinetic properties. nih.gov

Predictive Modeling: ML models are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new chemical entities. mdpi.com This allows researchers to prioritize candidates with favorable drug-like properties early in the discovery process, reducing time and cost. nih.gov Computational docking and molecular dynamics simulations provide detailed insights into how a designed isoindolinone might bind to its target receptor. mdpi.com

Accelerated Screening and Optimization: Active learning, an ML strategy, can make virtual screening more efficient. By iteratively selecting the most informative compounds to test from a large library, these models can quickly identify promising candidates, saving significant computational resources. blogspot.com

Towards Sustainable and Efficient Production of Bioactive Isoindolinones

In line with the growing emphasis on green chemistry, the future of isoindolinone synthesis lies in the development of sustainable and environmentally benign production methods. The goal is to minimize waste, reduce energy consumption, and utilize renewable resources without compromising efficiency or yield.

A significant trend is the move towards metal-free, one-pot synthesis reactions. Such processes are advantageous due to their mild reaction conditions and shorter reaction times, which contribute to a more environmentally friendly profile. nih.gov The efficiency of a synthetic route can be quantified using metrics like the E-factor (Environmental factor), which measures the mass ratio of waste to the desired product. A recently developed rhodium-catalyzed synthesis for isoindolinone derivatives boasts a low E-factor of 5.70, showcasing a commitment to green chemistry principles. rsc.org

The broader field of sustainable chemistry offers further opportunities. There is a concerted effort to produce valuable chemical intermediates and bioactive compounds from renewable feedstocks like lignocellulosic biomass and other industrial waste streams. nih.govfrontiersin.org By applying process engineering and biotechnology, these waste materials can be converted into the building blocks necessary for synthesizing complex molecules like isoindolinones. frontiersin.orgnih.gov This approach not only reduces reliance on petrochemical sources but also contributes to a circular economy, transforming waste into valuable pharmaceutical products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-7-methylisoindolin-1-one, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves bromination and cyclization steps. Key variables include reaction temperature (maintained at 0–5°C during bromination to avoid side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Post-synthesis, column chromatography with a gradient elution (hexane/ethyl acetate) is recommended for purification. Purity (>98%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) . For reproducibility, document all steps in line with standardized experimental protocols, including reagent stoichiometry and inert atmosphere conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm regioselectivity of bromine and methyl groups. Expected signals: ~7.2 ppm (aromatic protons) and ~40 ppm (methyl carbon) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 240.0).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) .

Tabulate spectral data with reference standards from authoritative databases like NIST .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via periodic HPLC analysis. Use argon-filled vials for long-term storage to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple assays (e.g., cytotoxicity via MTT and apoptosis via flow cytometry).

- Experimental Replication : Repeat studies under identical conditions (e.g., cell line passage number, serum concentration) .

- Meta-Analysis : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to systematically compare datasets . Address confounding variables (e.g., solvent DMSO concentration ≤0.1% to avoid cellular toxicity) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density and identify reactive sites. Compare activation energies for bromine displacement with nucleophiles (e.g., amines, thiols). Validate predictions experimentally via kinetic studies (monitor reaction progress using in-situ IR) .

Q. What advanced techniques elucidate the compound’s interaction with biological targets at the molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized protein targets.

- Molecular Dynamics Simulations : Simulate ligand-protein docking (e.g., using AutoDock Vina) to identify key binding residues.

- Microspectroscopic Imaging : Use Raman spectroscopy to track conformational changes in target proteins upon binding .

Q. How should researchers design experiments to investigate the compound’s role in multi-step organic syntheses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.